![molecular formula C20H24N4O3 B2533390 N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide CAS No. 1008021-88-2](/img/structure/B2533390.png)
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent, specifically in the treatment of solid tumors.
Mechanism of Action
CX-5461 works by inhibiting Pol I transcription, which is responsible for the transcription of rDNA. Inhibition of Pol I transcription leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that CX-5461 has a number of biochemical and physiological effects. CX-5461 has been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis. CX-5461 has also been shown to increase the sensitivity of cancer cells to DNA-damaging agents, such as cisplatin.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its selectivity for cancer cells, which allows for targeted therapy. However, there are limitations to its use in lab experiments. CX-5461 has poor solubility in aqueous solutions, which can lead to difficulties in dosing and administration. Additionally, CX-5461 has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are a number of future directions for research on CX-5461. One area of interest is the development of combination therapies, which could enhance the effectiveness of CX-5461. Additionally, research is needed to better understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome resistance. Finally, further research is needed to determine the safety and efficacy of CX-5461 in clinical trials.
Synthesis Methods
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of 1-cyanocyclohexane with 2,4-dichloro-5-nitropyrimidine to form N-(1-cyanocyclohexyl)-2,4-dichloro-5-nitropyrimidine. This intermediate is then reacted with ethyl 4-amino-2,5-dioxo-4-phenylimidazolidine-1-carboxylate to form N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, the final product.
Scientific Research Applications
CX-5461 has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that CX-5461 selectively targets cancer cells, specifically those with high levels of ribosomal DNA (rDNA) transcription. CX-5461 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-20(15-9-5-3-6-10-15)17(26)24(18(27)23-20)13-16(25)22-19(14-21)11-7-4-8-12-19/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIANUOTGLXVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.